![molecular formula C17H18N2O3 B4190478 N-(1-benzylpropyl)-2-nitrobenzamide](/img/structure/B4190478.png)
N-(1-benzylpropyl)-2-nitrobenzamide
Overview
Description
N-(1-benzylpropyl)-2-nitrobenzamide, also known as NBMI, is a compound that has gained significant attention in recent years due to its potential therapeutic applications. NBMI is a small molecule that has been shown to have strong antioxidant properties and is believed to have the ability to chelate heavy metals.
Mechanism of Action
The mechanism of action of N-(1-benzylpropyl)-2-nitrobenzamide is not fully understood. However, it is believed that N-(1-benzylpropyl)-2-nitrobenzamide exerts its antioxidant effects by scavenging free radicals and reactive oxygen species. N-(1-benzylpropyl)-2-nitrobenzamide also has the ability to chelate heavy metals, which prevents them from causing oxidative damage.
Biochemical and Physiological Effects:
N-(1-benzylpropyl)-2-nitrobenzamide has been shown to have a number of biochemical and physiological effects. It has been shown to protect against oxidative stress-induced damage in various cell types, including neurons, cardiomyocytes, and hepatocytes. N-(1-benzylpropyl)-2-nitrobenzamide has also been shown to protect against heavy metal-induced toxicity in various cell types, including neurons and hepatocytes.
Advantages and Limitations for Lab Experiments
N-(1-benzylpropyl)-2-nitrobenzamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes, which makes it suitable for in vitro studies. N-(1-benzylpropyl)-2-nitrobenzamide is also stable in solution, which makes it easy to handle and store. However, one limitation of N-(1-benzylpropyl)-2-nitrobenzamide is that it has low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for N-(1-benzylpropyl)-2-nitrobenzamide research. One potential application is in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. N-(1-benzylpropyl)-2-nitrobenzamide has been shown to protect against oxidative stress-induced damage in neurons, which makes it a potential candidate for the treatment of these diseases. Another potential application is in the treatment of heavy metal toxicity. N-(1-benzylpropyl)-2-nitrobenzamide has been shown to chelate heavy metals, which makes it a potential candidate for the treatment of heavy metal poisoning. Additionally, further research is needed to fully understand the mechanism of action of N-(1-benzylpropyl)-2-nitrobenzamide and to optimize its pharmacokinetic properties for in vivo applications.
Scientific Research Applications
N-(1-benzylpropyl)-2-nitrobenzamide has been extensively studied for its potential therapeutic applications. It has been shown to have strong antioxidant properties, which makes it a potential candidate for the treatment of oxidative stress-related diseases. N-(1-benzylpropyl)-2-nitrobenzamide has also been shown to have the ability to chelate heavy metals, which makes it a potential candidate for the treatment of heavy metal toxicity.
properties
IUPAC Name |
2-nitro-N-(1-phenylbutan-2-yl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-2-14(12-13-8-4-3-5-9-13)18-17(20)15-10-6-7-11-16(15)19(21)22/h3-11,14H,2,12H2,1H3,(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMPVUZALGRIQMU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC1=CC=CC=C1)NC(=O)C2=CC=CC=C2[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-nitro-N-(1-phenylbutan-2-yl)benzamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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